Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide
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Overview
Description
Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-acetic acid moiety linked to a hydrazide group, which is further connected to a 2-p-tolyloxy-acetyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-p-tolyloxy-acetyl chloride: This intermediate is synthesized by reacting p-tolyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine.
Formation of hydrazide: The 2-p-tolyloxy-acetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Introduction of chloro-acetic acid: Finally, the hydrazide is reacted with chloro-acetic acid under controlled conditions to yield Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide.
Industrial Production Methods
In an industrial setting, the production of Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide group.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to the inhibition or activation of certain enzymes. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Chloro-acetic acid N’-(2-m-tolyloxy-acetyl)-hydrazide
- Chloro-acetic acid N’-(2-o-tolyloxy-acetyl)-hydrazide
- Chloro-acetic acid N’-(2-p-methoxy-acetyl)-hydrazide
Uniqueness
Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-2-4-9(5-3-8)17-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGFSPQXKMUQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390405 |
Source
|
Record name | Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-87-3 |
Source
|
Record name | 2-Chloroacetic acid 2-[2-(4-methylphenoxy)acetyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436095-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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